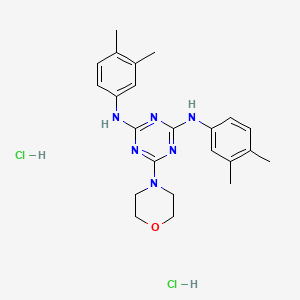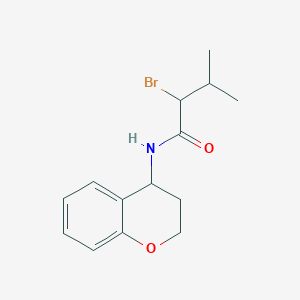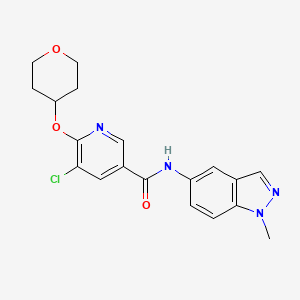
4-(4-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one, commonly known as BPO, is a chemical compound that has gained significant attention in the scientific research community due to its numerous potential applications. BPO is a heterocyclic organic compound that belongs to the oxazolidinone family. This compound has a broad range of applications in various fields including medicinal chemistry, material science, and organic synthesis.
Scientific Research Applications
Agricultural Fungicides
Oxazolidinone derivatives, like famoxadone, are utilized in agriculture as fungicides. Famoxadone is a part of a new class of oxazolidinone fungicides that provide excellent control of plant pathogens across a range of crops. This discovery emphasizes the potential of oxazolidinones in developing effective agricultural solutions (Sternberg et al., 2001).
Antibacterial Agents
Oxazolidinones have been identified as promising antibacterial agents with a focus on enhancing safety profiles and expanding the antibacterial spectrum. For instance, modifications in the oxazolidinone structure have led to compounds with reduced activity against monoamine oxidase A, mitigating undesired side effects (Reck et al., 2005).
Chemical Fixation of Carbon Dioxide
The synthesis of oxazolidinones from propargylic alcohols, primary amines, and carbon dioxide under supercritical conditions without additional catalysts or solvents demonstrates an eco-friendly approach to utilizing CO2. This process highlights the role of oxazolidinones in contributing to sustainable chemistry practices (Xu et al., 2011).
Synthetic Organic Chemistry
Oxazolidin-2-one rings serve as crucial scaffolds in synthetic organic chemistry, facilitating the development of chiral auxiliaries in asymmetric synthesis and acting as protective groups for 1,2-aminoalcohol systems. Their versatility and utility in creating enantiomerically pure compounds underscore their importance in medicinal chemistry (Zappia et al., 2007).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that the compound’s bromophenyl group could potentially undergo suzuki–miyaura coupling, a type of cross-coupling reaction that forms carbon-carbon bonds . This reaction could influence the compound’s interaction with its targets.
Biochemical Pathways
Similar compounds have been shown to affect various pathways, including those involved in antileishmanial and antimalarial activities .
Pharmacokinetics
The compound’s lipophilic character could potentially influence its bioavailability .
Result of Action
Similar compounds have shown significant antifungal activity against certain strains .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, 4-Bromodiphenyl ether, a compound with a similar bromophenyl group, is known to be a persistent organic environmental pollutant . This suggests that environmental factors could potentially influence the action of 4-(4-Bromophenyl)-4-methyl-1,3-oxazolidin-2-one.
properties
IUPAC Name |
4-(4-bromophenyl)-4-methyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-10(6-14-9(13)12-10)7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFUPRCCCBNTCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=O)N1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2H-1,3-benzodioxol-5-yl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2811099.png)

![N-(2-chlorobenzyl)-2-[(2-methoxyphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2811106.png)
![4-(4-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2811107.png)
![3,4,5-triethoxy-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2811108.png)
![4-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B2811109.png)
![[4-[5-(5-Methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenyl]methanol](/img/structure/B2811110.png)


![2,2,2-trifluoro-1-[(4-phenylpiperazino)methyl]ethyl N-(4-methoxyphenyl)carbamate](/img/structure/B2811113.png)
![6-{3-[(2-methylbenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2811114.png)
